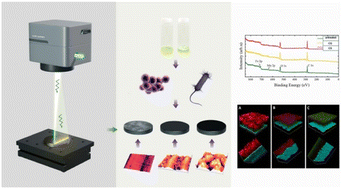Femtosecond laser modified metal surfaces alter biofilm architecture and reduce bacterial biofilm formation†
Nanoscale Advances Pub Date: 2023-10-17 DOI: 10.1039/D3NA00599B
Abstract
Biofilm formation, or microfouling, is a basic strategy of bacteria to colonise a surface and may happen on surfaces of any nature whenever bacteria are present. Biofilms are hard to eradicate due to the matrix in which the bacteria reside, consisting of strong, adhesive and adaptive self-produced polymers such as eDNA and functional amyloids. Targeting a biofilm matrix may be a promising strategy to prevent biofilm formation. Here, femtosecond laser irradiation was used to modify the stainless steel surface in order to introduce either conical spike or conical groove textures. The resulting topography consists of hierarchical nano-microstructures which substantially increase roughness. The biofilms of two model bacterial strains, P. aeruginosa PA01 and S. aureus ATCC29423, formed on such nanotextured metal surfaces, were considerably modified due to a substantial reduction in amyloid production and due to changes in eDNA surface adhesion, leading to significant reduction in biofilm biomass. Altering the topography of the metal surface, therefore, radically diminishes biofilm development solely by altering biofilm architecture. At the same time, growth and colonisation of the surface by eukaryotic adipose tissue-derived stem cells were apparently enhanced, leading to possible further advantages in controlling eukaryotic growth while suppressing prokaryotic contamination. The obtained results are important for developing anti-bacterial surfaces for numerous applications.


Recommended Literature
- [1] Structural and physico-chemical properties of insoluble rice bran fiber: effect of acid–base induced modifications
- [2] Targeted co-delivery of the aldose reductase inhibitor epalrestat and chemotherapeutic doxorubicin via a redox-sensitive prodrug approach promotes synergistic tumor suppression†
- [3] Back cover
- [4] Determination of elements in human femoral bone using inductively coupled plasma atomic emission spectrometry and inductively coupled plasma mass spectrometry
- [5] Resonant Mie Scattering (RMieS) correction of infrared spectra from highly scattering biological samples
- [6] What can we learn about battery materials from their magnetic properties?
- [7] Comparison of various sampling schemes and accumulation profiles in covariance spectroscopy with exponentially decaying 2D signals†
- [8] Contents pages
- [9] Demethoxycarbonylation on thermolysis of dimethyl halogenomalonates
- [10] Microfluidic fabrication of microengineered hydrogels and their application in tissue engineering

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 131525-50-3
-
CAS no.: 176088-59-8









